4-methyl-1H-indole-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8(6-11)10-9(7)4-5-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKMGFOBYWHPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298948 | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-28-8 | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Chemical Transformations of 4 Methyl 1h Indole 7 Carbonitrile Scaffolds
Electrophilic and Nucleophilic Aromatic Substitutions on the Indole (B1671886) Ring System
Electrophilic Aromatic Substitution: The indole ring is highly reactive towards electrophiles, with substitution overwhelmingly favoring the C3 position of the pyrrole (B145914) ring. This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the attack at this position. bhu.ac.inwikipedia.org The presence of the methyl group at C4 further activates the ring system towards electrophilic attack through its electron-donating inductive effect. Conversely, the carbonitrile group at C7 is electron-withdrawing, which deactivates the benzene (B151609) ring.
Common electrophilic substitution reactions applicable to the 4-methyl-1H-indole-7-carbonitrile scaffold include:
Halogenation: Introduction of bromine or chlorine at the C3 position.
Nitration: Addition of a nitro group.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: Carbon-carbon bond formation at the C3 position.
Mannich Reaction: Aminomethylation at the C3 position, yielding gramine derivatives. wikipedia.org
Vilsmeier-Haack Reaction: Formylation at the C3 position. wikipedia.org
For instance, the cyanation of indoles at the C3 position can be achieved using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. mdpi.com This highlights the susceptibility of the C3 position to electrophilic attack even in substituted indoles.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for indole rings unless the ring is sufficiently electron-deficient. The presence of the strong electron-withdrawing carbonitrile group at the C7 position on the benzene ring could potentially facilitate SNAr reactions on this ring, should a suitable leaving group (like a halogen) be present at an ortho or para position (i.e., C6 or C5, respectively). However, without such a leaving group, the C-H bonds of the benzene ring are not susceptible to nucleophilic attack. Nucleophilic substitution reactions targeting the nitrogen atom of the indole nucleus have also been described, particularly with 1-hydroxyindoles, proceeding via an SN2 mechanism. clockss.orgcore.ac.uk
Reactions Involving the Carbonitrile Group
The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org
Hydrolysis: The carbonitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgchemistrysteps.com
Acidic Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) typically yields the corresponding carboxylic acid (4-methyl-1H-indole-7-carboxylic acid) and an ammonium salt. commonorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed. organicchemistrytutor.com
Basic Hydrolysis: Reaction with a hot aqueous base (e.g., NaOH, KOH) initially forms the carboxylate salt (sodium 4-methyl-1H-indole-7-carboxylate) and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. libretexts.org Milder basic conditions may allow for the isolation of the amide intermediate (4-methyl-1H-indole-7-carboxamide). organicchemistrytutor.com
Reduction: The nitrile group can be reduced to a primary amine (containing a -CH₂NH₂ group). Several reducing agents can accomplish this transformation.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. libretexts.orgstudymind.co.ukcommonorganicchemistry.com The reaction involves two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.org
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). studymind.co.uk It is a common industrial method for nitrile reduction.
Boranes: Reagents like borane-tetrahydrofuran (BH₃-THF) or diisopropylaminoborane can also be used for the reduction of nitriles to amines. commonorganicchemistry.comorganic-chemistry.org
| Reagent | Product | Typical Conditions |
|---|---|---|
| LiAlH₄ followed by H₂O workup | (4-methyl-1H-indol-7-yl)methanamine | Dry ether (e.g., THF, Et₂O) |
| H₂/Catalyst (Pd/C, PtO₂, Raney Ni) | (4-methyl-1H-indol-7-yl)methanamine | High pressure and temperature |
| BH₃-THF | (4-methyl-1H-indol-7-yl)methanamine | Reflux in THF |
| DIBAL-H followed by aqueous workup | 4-methyl-1H-indole-7-carbaldehyde | Low temperature (e.g., -78 °C) |
The electrophilic carbon of the nitrile group is susceptible to attack by organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). This reaction provides a valuable route for the synthesis of ketones. chemistrysteps.com
The reaction involves the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming a stable intermediate imine anion. libretexts.org This intermediate does not undergo a second addition. chemistrysteps.com Subsequent hydrolysis of the imine anion during aqueous workup yields a ketone. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-(4-methyl-1H-indol-7-yl)ethan-1-one.
| Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Imine anion salt | Ketone (R-C=O)-Indole |
| Organolithium Reagent (R-Li) | Imine anion salt | Ketone (R-C=O)-Indole |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion involves the transformation of one functional group into another, providing pathways to a wide range of derivatives. For this compound, derivatization can occur at the N-H position, the methyl group, or the carbonitrile group.
N-H Derivatization: The indole N-H proton is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is nucleophilic and can react with various electrophiles, allowing for the introduction of substituents at the N1 position. Common derivatizations include N-alkylation, N-acylation, and N-sulfonylation.
Carbonitrile Transformations: Beyond hydrolysis and reduction, the nitrile group can be converted into other functionalities. For example, it can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
Methyl Group Oxidation: The methyl group at C4 could potentially be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using strong oxidizing agents, although controlling the reaction to avoid oxidation of the electron-rich indole ring would be a significant challenge.
Metal-Mediated Coupling Reactions and C-H Activation on the Indole Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize these reactions, the indole ring typically needs to be functionalized with a halide or triflate. For example, if this compound were halogenated at a specific position (e.g., C3 or a position on the benzene ring), it could participate in reactions like:
Suzuki Coupling: Reaction with a boronic acid or ester.
Sonogashira Coupling: Reaction with a terminal alkyne. mdpi.com
Heck Coupling: Reaction with an alkene.
Buchwald-Hartwig Amination: Reaction with an amine.
C-H Activation: A more advanced strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalization with halides. nih.gov The regioselectivity of C-H activation on the indole scaffold is a major challenge. While C2 and C3 positions are more electronically activated, functionalization of the less reactive C4–C7 positions on the benzene ring has been achieved, often through the use of a directing group attached to the indole nitrogen. acs.org For this compound, C-H activation could potentially be directed to the C5 or C6 positions, providing a route to otherwise difficult-to-access substituted indole derivatives. Ruthenium, rhodium, and palladium are common catalysts for such transformations. mdpi.comresearchgate.net
Spectroscopic and Structural Elucidation of 4 Methyl 1h Indole 7 Carbonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon atoms can be achieved.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 4-methyl-1H-indole-7-carbonitrile, with the molecular formula C₁₀H₈N₂, eight distinct proton signals are expected. The indole (B1671886) N-H proton typically appears as a broad singlet at a high chemical shift. The protons on the benzene (B151609) ring (H-5 and H-6) would form an AX or AB system, appearing as doublets. The protons on the pyrrole (B145914) ring (H-2 and H-3) would also show characteristic shifts and couplings. The methyl group protons at position 4 would appear as a singlet in the upfield region.
Based on analysis of related indole structures, the predicted ¹H NMR spectral data in a solvent like DMSO-d₆ are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (N-H) | ~11.5 | Broad Singlet | - |
| H-2 | ~7.5 | Doublet of Doublets | J = 3.1, 0.9 Hz |
| H-3 | ~6.6 | Doublet of Doublets | J = 3.1, 1.8 Hz |
| H-5 | ~7.4 | Doublet | J = 8.5 Hz |
| H-6 | ~7.0 | Doublet | J = 8.5 Hz |
Note: Data are predictive and based on typical values for substituted indoles in DMSO-d₆. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. This compound has ten carbon atoms, and ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. The nitrile carbon (C-7 CN) is characteristically found around 115-120 ppm. The quaternary carbons (C-3a, C-4, C-7, C-7a) often show lower intensity peaks compared to protonated carbons. nih.gov The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~125.0 |
| C-3 | ~102.0 |
| C-3a | ~128.5 |
| C-4 | ~130.0 |
| C-5 | ~122.0 |
| C-6 | ~120.0 |
| C-7 | ~100.0 |
| C-7a | ~135.0 |
| 4-CH₃ | ~20.0 |
Note: Data are predictive and based on typical values for substituted indoles. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. sigmaaldrich.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). nist.gov For this compound, the following key correlations would be expected:
A cross-peak between H-2 and H-3, confirming their adjacent positions on the pyrrole ring.
A strong cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.
Weaker, long-range couplings might be observed between H-3 and H-1 (N-H).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nist.gov It is invaluable for assigning the carbon signals.
The signal for H-2 would correlate with C-2, H-3 with C-3, H-5 with C-5, H-6 with C-6, and the methyl protons with the methyl carbon (4-CH₃).
Quaternary carbons (C-3a, C-4, C-7, C-7a, and the nitrile carbon) would be absent from the HSQC spectrum, which aids in their identification. vscht.cz
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). nist.gov It is crucial for connecting the different fragments of the molecule and confirming the positions of substituents. Key expected HMBC correlations include:
The methyl protons (4-CH₃) would show correlations to C-3a, C-4, and C-5, confirming the position of the methyl group at C-4.
H-5 would show correlations to C-4, C-7, and C-3a.
H-6 would show correlations to C-4 and C-7a.
The indole N-H proton would show correlations to C-2, C-7a, and C-3a.
H-2 would show correlations to C-3, C-3a, and C-7a.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy probes the molecular vibrations of functional groups. IR and Raman spectroscopy provide complementary information. msu.edu
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. The most prominent and diagnostic peak would be the C≡N (nitrile) stretch, which appears as a strong, sharp band in the 2220-2260 cm⁻¹ region. Other expected absorptions include the N-H stretch of the indole ring as a sharp peak around 3400-3500 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain multiple bands due to aromatic C=C ring stretching.
Raman Spectroscopy: The Raman spectrum would complement the IR data. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the aromatic ring system are often more intense in Raman than in IR spectroscopy, providing further structural information.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretch | ~3450 | Medium, Sharp | Weak |
| Aromatic C-H stretch | 3050-3150 | Medium | Medium |
| Aliphatic C-H stretch | 2900-3000 | Medium | Medium |
| C≡N stretch | ~2230 | Strong, Sharp | Strong |
| Aromatic C=C stretch | 1580-1620 | Medium-Strong | Strong |
| N-H bend | ~1550 | Medium | Weak |
Note: Data are predictive. Actual experimental values may vary.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For this compound (C₁₀H₈N₂), the exact molecular weight is 156.07 g/mol .
Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 157.07. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula C₁₀H₉N₂⁺.
Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. A plausible fragmentation pathway for the [M+H]⁺ ion would be the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da), resulting from the nitrile group and a ring proton. This would yield a fragment ion at m/z ≈ 130. Further fragmentation could involve the loss of the methyl radical (CH₃•, 15 Da), though this is less common in ESI than in harder ionization methods like Electron Ionization (EI).
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through analysis of fragmentation patterns. The high energy (typically 70 eV) imparted to the molecule leads to the formation of a molecular ion (M•+) and a series of characteristic fragment ions.
For this compound (C₁₀H₈N₂), the molecular ion peak is expected to be prominent due to the stability of the aromatic indole ring system. libretexts.org The fragmentation pathway would likely involve the loss of small, stable neutral molecules or radicals. Key expected fragmentations include the loss of a hydrogen radical to form the [M-H]⁺ ion, the elimination of hydrogen cyanide (HCN) from the indole ring structure, and the loss of a methyl radical (•CH₃) from the 4-position. These fragmentation patterns are diagnostic for the indole core and its substituents.
Table 1: Hypothetical EI-MS Fragmentation Data for this compound
| m/z (Daltons) | Proposed Ion/Fragment | Description |
| 156 | [C₁₀H₈N₂]⁺• | Molecular Ion (M⁺•) |
| 155 | [C₁₀H₇N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 141 | [C₉H₅N₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |
| 129 | [C₉H₇N]⁺• | Loss of hydrogen cyanide ([M-HCN]⁺•) |
This table contains representative data based on established fragmentation principles for substituted indoles.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is particularly useful for analyzing low to medium polarity molecules of moderate molecular weight. nih.gov Ionization occurs in the gas phase via ion-molecule reactions, typically resulting in less fragmentation than EI-MS. nih.gov This method is well-suited for confirming the molecular weight of the analyte.
In positive-ion mode APCI, the primary ion observed for this compound is the protonated molecule, [M+H]⁺. nih.govnih.gov This species is formed by proton transfer from the reagent gas plasma (often generated from the solvent vapor) to the analyte molecule. Due to the stability of the indole nucleus and the gentle nature of the ionization process, the [M+H]⁺ ion is typically the base peak in the spectrum, with minimal in-source fragmentation. nih.gov
Table 2: Expected APCI-MS Data for this compound
| m/z (Daltons) | Proposed Ion | Ionization Mode | Description |
| 157.0760 | [C₁₀H₉N₂]⁺ | Positive | Protonated Molecule ([M+H]⁺) |
This table presents expected data based on the principles of APCI-MS.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com
Table 3: Representative X-ray Crystallographic Data for an Indole Derivative
| Parameter | Example Value |
| Chemical Formula | C₁₀H₈N₂ |
| Formula Weight | 156.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.235 |
| b (Å) | 26.015 |
| c (Å) | 12.486 |
| β (°) | 93.24 |
| Volume (ų) | 2022.1 |
| Z (molecules/unit cell) | 8 |
Note: The data in this table are representative values for a related indole structure and serve as an illustrative example of the parameters obtained from an X-ray diffraction experiment. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity.
Isolation: Flash column chromatography is a standard technique for the purification of indole derivatives following a chemical reaction. beilstein-journals.org For this compound, a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is usually a non-polar to moderately polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or cyclohexane (B81311) and dichloromethane. beilstein-journals.org The polarity of the eluent is optimized to achieve effective separation of the target compound from unreacted starting materials and reaction byproducts.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of the final compound with high accuracy. mdpi.comgoogle.com Reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the indole chromophore absorbs strongly. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. A purity level of >98% is often required for subsequent applications. google.com
Table 4: Typical HPLC Parameters for Purity Analysis of an Indole Derivative
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (t_R) | 8.5 min (Hypothetical) |
| Purity | >98% (by peak area) |
This table outlines typical parameters for an HPLC method used in the purity assessment of indole compounds. mdpi.com
Computational Chemistry and Molecular Modeling of 4 Methyl 1h Indole 7 Carbonitrile and Its Analogs
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic structure, molecular geometry, and vibrational frequencies of a compound with high accuracy.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. For 4-methyl-1H-indole-7-carbonitrile, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, would be utilized to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.
The optimized geometry provides insights into the planarity of the indole (B1671886) ring and the orientation of the methyl and carbonitrile substituents. From the optimized structure, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the indole ring and the nitrile group, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would exhibit a positive potential.
Table 1: Calculated Geometric and Electronic Properties of this compound using DFT
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C4-CH3 | 1.51 |
| C7-CN | 1.44 |
| N1-H | 1.01 |
| **Bond Angles (°) ** | |
| C3-C4-CH3 | 121.5 |
| C6-C7-CN | 120.8 |
| Electronic Properties | |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra of this compound can be simulated. These predicted spectra can then be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated vibrational modes can be animated to visualize the specific atomic motions associated with each frequency, such as the stretching of the N-H bond, the C≡N triple bond of the nitrile group, and the various vibrations of the indole ring.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | |
| N1-H | ~11.0 |
| H2 | ~7.5 |
| H3 | ~6.8 |
| H5 | ~7.2 |
| H6 | ~7.0 |
| C4-CH3 | ~2.5 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C2 | ~125 |
| C3 | ~105 |
| C3a | ~128 |
| C4 | ~130 |
| C5 | ~122 |
| C6 | ~120 |
| C7 | ~110 |
| C7a | ~135 |
| C≡N | ~118 |
| CH3 | ~20 |
| Vibrational Frequencies (cm⁻¹) | |
| N-H Stretch | ~3400 |
| C≡N Stretch | ~2230 |
| Aromatic C-H Stretch | ~3100 |
Note: The values in this table are approximate and based on typical ranges for similar indole derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
For this compound, molecular docking simulations can be performed to explore its potential to bind to various biological targets. The indole scaffold is a common motif in many biologically active compounds, and its derivatives have shown activity against a range of targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.
The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be obtained from the DFT optimization described earlier. A search algorithm then explores various possible binding poses of the ligand within the active site of the protein. Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction. The results can identify the most likely binding mode and provide a quantitative estimate of the binding strength.
Beyond predicting the binding pose and affinity, molecular docking allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. For an indole derivative like this compound, these interactions are expected to include:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These groups can form hydrogen bonds with specific amino acid residues in the protein's active site, such as serine, threonine, or the peptide backbone.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The methyl group at the 4-position and the benzene (B151609) ring portion of the indole nucleus can form hydrophobic interactions with nonpolar amino acid residues.
Visualizing the docked complex allows for the identification of these key interactions, providing valuable insights into the structural basis of binding and guiding the design of more potent and selective analogs.
Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bond Donor | N-H of indole with Asp145 |
| Hydrogen Bond Acceptor | N of nitrile with Lys72 |
| π-π Stacking | Indole ring with Phe80 |
| Hydrophobic Interactions | Methyl group with Val55, Leu130 |
Note: This table presents a hypothetical docking scenario to illustrate the type of information obtained.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction models provide an early assessment of these properties, helping to identify potential liabilities and guide further optimization.
A variety of computational models, many based on quantitative structure-activity relationships (QSAR), are available to predict the ADMET properties of a molecule like this compound based on its chemical structure.
Absorption: Predictions can be made for properties such as human intestinal absorption (HIA) and Caco-2 cell permeability, which indicate how well the compound is likely to be absorbed from the gastrointestinal tract.
Distribution: Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can reduce the amount of free drug available to exert its effect, while the ability to cross the BBB is crucial for drugs targeting the central nervous system.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for anticipating drug-drug interactions and understanding the compound's metabolic stability.
Excretion: While less commonly predicted, some models can estimate the likely route of excretion.
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
Table 4: Predicted ADMET Properties of this compound
| Property | Predicted Outcome | Significance |
| Absorption | ||
| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. |
| Caco-2 Permeability | Moderate | Suggests moderate intestinal absorption. |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |
| Blood-Brain Barrier Penetration | Likely to penetrate | Potential for CNS activity. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP3A4 substrates. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG Inhibition | Low risk | Lower potential for cardiotoxicity. |
Note: The ADMET predictions in this table are hypothetical and serve as an example of an in silico profile.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape and dynamic behavior of this compound are dictated by the geometry of its constituent indole ring and the rotational freedom of its methyl and carbonitrile substituents. While specific computational studies focusing exclusively on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding can be constructed by examining its structural components and analogous molecules.
Conformational Analysis
The foundation of this compound is the indole bicyclic system, which is inherently planar. This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms that constitute the fused benzene and pyrrole (B145914) rings. Computational studies on indole and its derivatives consistently confirm this flat geometry as the lowest energy conformation. uci.edunih.gov Substituents on this ring system can, in principle, induce minor deviations from planarity, but the core indole scaffold is expected to remain largely rigid.
The conformational flexibility of this compound, therefore, primarily arises from the rotation of the C4-methyl and C7-carbonitrile groups around their respective single bonds to the indole ring.
Methyl Group Rotation: The methyl group at the C4 position is expected to be a nearly free rotor. The energy barrier to rotation for a methyl group attached to an aromatic ring is typically low. Studies on related molecules, such as toluene (B28343) and various methyl-substituted pyrroles, provide insight into the expected magnitude of this barrier. For instance, the rotational barrier for the methyl group in toluene is exceptionally low, while in methyl-substituted five-membered aromatic rings, it can be slightly higher due to altered steric and electronic environments. The barrier to internal rotation of the 2-methyl rotor in 2,4-dimethylpyrrole (B27635) has been determined to be 277.830(26) cm⁻¹, while the 4-methyl rotor in the same molecule has a barrier of 262.210(27) cm⁻¹. nih.gov These values underscore that while not entirely frictionless, the rotation of the methyl group in this compound would occur rapidly at room temperature.
| Analogous Compound | Methyl Group Position | Torsional Barrier (cm⁻¹) |
|---|---|---|
| 3,5-Dimethylanisole | syn-m-methyl | 58.62367 |
| 3,5-Dimethylanisole | anti-m-methyl | 36.28449 |
| 2,5-Dimethylanisole | o-methyl | 451.664 |
| 2,5-Dimethylanisole | m-methyl | 65.723611 |
| 2,4-Dimethylpyrrole | 2-methyl | 277.830 |
| 2,4-Dimethylpyrrole | 4-methyl | 262.210 |
Carbonitrile Group Conformation: The carbonitrile (cyano) group is linear (C-C≡N) and, due to the sp-hybridization of the nitrile carbon, does not have multiple rotational conformers in the same way a methyl group does. Its orientation is defined by the C8-C7-C(N) bond angle. Computational studies on cyano-substituted aromatic rings indicate that the cyano group typically lies in the plane of the aromatic ring to maximize electronic conjugation. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects, which can influence the electronic distribution within the indole ring. In a study of 3-cyanoindole (B1215734) and its water clusters, quantum chemical calculations showed that the geometry of the 3-cyanoindole monomer is largely unperturbed upon electronic excitation, suggesting a stable, planar ground-state structure. doi.org A similar planarity is expected for the 7-cyano substituent in this compound.
Molecular Dynamics Simulations
An MD simulation of this compound in a solvent, such as water or an organic solvent, would likely demonstrate the following:
Rigidity of the Indole Core: The fused bicyclic indole ring system would exhibit significant rigidity. Analysis of the root-mean-square deviation (RMSD) of the backbone atoms from the initial minimized structure would show only small fluctuations, confirming the planarity and stability of the core.
Dynamics of the Substituents: The primary motion observed would be the rapid rotation of the C4-methyl group around its bond to the indole ring. This could be quantified by plotting the distribution of the corresponding dihedral angle over the course of the simulation, which would be expected to show a nearly uniform distribution, consistent with a low rotational barrier. The C7-carbonitrile group would be expected to show primarily vibrational motions within the plane of the indole ring, with minimal out-of-plane fluctuations.
Solvent Interactions: The simulation would also reveal the nature of the interactions between the solute and solvent molecules. The N-H group of the pyrrole ring would act as a hydrogen bond donor, while the nitrogen of the carbonitrile group could act as a weak hydrogen bond acceptor. The methyl group would engage in hydrophobic interactions with non-polar solvent molecules or the non-polar regions of amphiphilic solvents.
MD simulations on related indole-based organic dyes have been used to study their aggregation behavior, where the conformational flexibility and mobility of the dye molecules were found to be crucial factors. nih.gov Similar simulations on this compound could be employed to understand its self-association tendencies or its binding dynamics with biological macromolecules.
Biological and Pharmacological Investigations of 4 Methyl 1h Indole 7 Carbonitrile Derivatives
Anti-Cancer and Cytotoxic Activities of Indole (B1671886) Carbonitriles
Indole carbonitrile derivatives have emerged as a promising class of compounds in oncology research. Their chemical structure allows for interactions with various biological targets involved in cancer cell proliferation and survival.
Efficacy Against Diverse Cancer Cell Lines
A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles has demonstrated significant cytotoxic potential against breast cancer cell lines. bamu.ac.in Specifically, compounds within this series exhibited prominent activity against the human breast carcinoma MCF-7 cell line. bamu.ac.in For instance, compounds designated as 4b , 4e , and 4h showed noteworthy growth inhibition, with GI50 values of 2.0 µM, 0.5 µM, and 0.5 µM, respectively. bamu.ac.in The GI50 value represents the concentration required to inhibit cell growth by 50%.
Another study focused on indolyl-pyrimidine hybrids revealed broad-spectrum cytotoxic activity. nih.gov One particular compound, 4g , was found to be highly potent against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines, with IC50 values of 5.1 µM, 5.02 µM, and 6.6 µM, respectively. nih.gov The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. These compounds were also shown to be less toxic to normal WI38 cells, suggesting a degree of selectivity for cancer cells. nih.gov
Furthermore, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were screened for their anti-tumor activities against a panel of approximately 60 human tumor cell lines. nih.gov The compound 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) was particularly remarkable, showing potent activity against cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer, with GI50 values ranging from 0.0244 to 5.06 µM. nih.gov
| Compound Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile (4b) | MCF-7 (Breast) | GI50 | 2.0 | bamu.ac.in |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile (4e) | MCF-7 (Breast) | GI50 | 0.5 | bamu.ac.in |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitrile (4h) | MCF-7 (Breast) | GI50 | 0.5 | bamu.ac.in |
| Indolyl-pyrimidine hybrid (4g) | MCF-7 (Breast) | IC50 | 5.1 | nih.gov |
| Indolyl-pyrimidine hybrid (4g) | HepG2 (Liver) | IC50 | 5.02 | nih.gov |
| Indolyl-pyrimidine hybrid (4g) | HCT-116 (Colon) | IC50 | 6.6 | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | HL-60(TB) (Leukemia) | GI50 | 0.0244 | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | NCI-H522 (Non-Small Cell Lung) | GI50 | <5.06 | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | COLO 205 (Colon) | GI50 | <5.06 | nih.gov |
Mechanistic Studies on Apoptosis Induction and Cell Cycle Modulation
The anti-cancer effects of indole carbonitrile derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. nih.gov For instance, certain indolyl-chalcone derivatives have been shown to trigger apoptosis in cancer cells. nih.gov Mechanistic studies revealed that these compounds can lead to the cleavage of PARP1 (poly (ADP-ribose) polymerase 1), a key event in the apoptotic cascade. nih.gov
Molecular docking studies on 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles suggest that their anti-cancer activity may stem from the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. bamu.ac.in Overexpression of EGFR is a known factor in the development and progression of certain types of breast cancer. bamu.ac.in By binding to the active site of this enzyme, these compounds can disrupt downstream signaling pathways that promote cancer cell growth and survival. bamu.ac.in
Other indole derivatives have been found to arrest the cell cycle at specific phases. sci-hub.se For example, some compounds cause cell cycle arrest, which prevents cancer cells from dividing and proliferating. sci-hub.se This effect is often a precursor to apoptosis. The induction of apoptosis by some benzoyltaurinamide derivatives has been shown to occur through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like BAX, caspase-3, and caspase-9, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov
Antimicrobial Efficacy: Antibacterial and Antifungal Potentials
In addition to their anti-cancer properties, indole derivatives, including those with a carbonitrile group, have been investigated for their ability to combat microbial infections.
Broad-Spectrum Antibacterial Activity
Research has shown that certain indole derivatives possess significant antibacterial properties. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to very good antibacterial activity against a panel of eight bacterial species. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL. nih.gov One of the most active compounds, designated as compound 8 , exhibited MIC values between 0.004–0.03 mg/mL. nih.gov The activity of these compounds surpassed that of the reference antibiotics ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold against certain strains. nih.gov
Another study focused on 2-(1H-indol-2-yl)-3-acrylonitrile derivatives. nih.gov Among the tested compounds, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) showed the most potent antimicrobial activity, suggesting it could be a lead structure for developing new antibacterial agents. nih.gov In silico studies have also been used to understand the structure-activity relationship of indole derivatives as antibacterial agents, with some compounds showing effective binding to penicillin-binding proteins. nih.govkoreascience.kr
| Compound Derivative | Bacterial Species | Activity Metric | Value (mg/mL) | Reference |
|---|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Various Gram-positive & Gram-negative | MIC | 0.004 - 0.03 | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 1) | B. cereus | MIC | 0.015 | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 2) | B. cereus | MIC | 0.015 | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 3) | B. cereus | MIC | 0.015 | nih.gov |
Potent Antifungal Effects
The antifungal potential of indole derivatives is also a significant area of research. A series of 1H-indole-4,7-diones were synthesized and showed good in vitro antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net Similarly, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.govCompound 15 from this series was identified as the most potent. nih.gov
More recently, a study on indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety revealed potent antifungal activity against several plant pathogenic fungi. nih.gov One compound, Z2 , was particularly effective against Botrytis cinerea, with an EC50 value of 2.7 µg/mL, which was superior to the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov Mechanistic studies suggested that this compound disrupts the integrity of the fungal cell wall and membrane. nih.gov Synthetic 7-amino-4-methyl-2(1H)-quinolone derivatives have also shown activity against C. albicans, indicating their potential for development as antifungal agents. researchgate.net
| Compound Derivative | Fungal Species | Activity Metric | Value | Reference |
|---|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Various fungi | MIC | 0.004 - 0.06 mg/mL | nih.gov |
| 1H-Indole-4,7-dione derivative | C. tropicalis | MIC | 1.6 µg/mL | researchgate.net |
| Indole-1,3,4-thiadiazole (Z2) | B. cinerea | EC50 | 2.7 µg/mL | nih.gov |
Anti-Inflammatory and Immunomodulatory Potentials
The therapeutic utility of indole carbonitrile derivatives may extend to inflammatory conditions. A study on a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles found that several compounds exhibited significant anti-inflammatory activities. bamu.ac.in Specifically, compounds 4a, 4c, 4e, 4g, and 4i were noted for their potential in this area, which could broaden their therapeutic applications beyond cancer. bamu.ac.in
The anti-inflammatory effects of some indole derivatives have been linked to the inhibition of key inflammatory mediators. For example, a methyl ester derivative of indomethacin, an indole-containing anti-inflammatory drug, was found to potently inhibit the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) proteins in stimulated macrophage cells. researchgate.net While this study was not on a carbonitrile derivative, it highlights the potential of the broader indole class to modulate inflammatory pathways. Further research is needed to fully elucidate the anti-inflammatory and immunomodulatory mechanisms of 4-methyl-1H-indole-7-carbonitrile and its direct derivatives.
Modulation of Key Biological Targets by Indole Carbonitrile Scaffolds
The introduction of a carbonitrile group at the 7-position and a methyl group at the 4-position of the indole ring creates a unique electronic and steric environment, suggesting the potential for interaction with a variety of biological macromolecules. The following sections delve into the modulation of key biological targets by scaffolds related to this compound.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The indole scaffold is a common feature in many kinase inhibitors ed.ac.uk.
While specific studies on the kinase inhibitory activity of this compound derivatives are limited, research on other substituted indole derivatives provides a strong rationale for their potential in this area. For instance, novel indole derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sarcoma family kinase (SRC) nih.gov. One of the most potent compounds exhibited an IC₅₀ value of 1.026 μM against EGFR and a remarkable 0.002 μM against SRC kinase nih.gov. These findings highlight the potential of the indole core to be tailored for potent and selective kinase inhibition.
Furthermore, bis-indole derivatives, specifically indigoids, have been investigated as inhibitors of kinases implicated in Alzheimer's disease, such as Cyclin-Dependent Kinases (CDK1/cyclin B, CDK5/p25), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3 (GSK-3) nih.gov. Certain derivatives displayed submicromolar inhibitory activity against these kinases, underscoring the versatility of the indole scaffold for targeting a range of protein kinases nih.gov. A study on 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile also points to the potential of substituted indole carbonitriles as protein kinase inhibitors mdpi.com.
The following table summarizes the kinase inhibitory activities of some representative indole derivatives, providing a basis for the potential of this compound analogs.
Table 1: Kinase Inhibitory Activity of Selected Indole Derivatives| Compound Type | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indole Derivative | EGFR | 1.026 | nih.gov |
| Indole Derivative | SRC | 0.002 | nih.gov |
| 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18 | nih.gov |
| 6-Nitro-3'-N-oxime-indirubin | CK1 | 0.6 | nih.gov |
| 6-Nitro-3'-N-oxime-indirubin | GSK3 | 0.04 | nih.gov |
| 5-Amino-3'-N-oxime-indirubin | CDK1/cyclin B | 0.1 | nih.gov |
| 5-Amino-3'-N-oxime-indirubin | CK1 | 0.13 | nih.gov |
G-protein coupled receptors represent the largest family of cell surface receptors and are targets for a significant portion of modern pharmaceuticals. The indole nucleus is a key component of many endogenous and synthetic GPCR ligands.
Research into 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles has identified potent multi-target ligands for aminergic GPCRs, specifically dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors, with affinities in the nanomolar range nih.gov. Three of the most potent compounds from this study were found to be antagonists of both D₂ and 5-HT₂ₐ receptors, a desirable profile for potential antipsychotic agents nih.gov. These findings suggest that modifications at the 4- and 7-positions of the indole ring, as in this compound, could similarly yield derivatives with high affinity and selectivity for various GPCRs.
Ion channels are integral membrane proteins that control the flow of ions across cellular membranes and are critical for a wide range of physiological processes. While specific data on the interaction of this compound derivatives with ion channels is not available, studies on other indole-containing compounds suggest this as a promising area of investigation.
The indole scaffold has been explored as a template for the design of inhibitors for a variety of enzymes implicated in different diseases.
α-Amylase and α-Glucosidase Inhibition: In the context of diabetes mellitus, the inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is a key therapeutic strategy. A series of indole-pyridine carbonitrile derivatives were synthesized and evaluated for their inhibitory potential against these enzymes. Several of these derivatives exhibited potent inhibitory activities against both α-glucosidase and α-amylase, with some showing stronger inhibition than the standard drug acarbose (B1664774) nih.gov.
The following table presents the inhibitory concentrations (IC₅₀) of selected indole-pyridine carbonitrile derivatives against α-glucosidase and α-amylase.
Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Indole-Pyridine Carbonitriles| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1 | 1.20 ± 0.01 | 1.80 ± 0.02 | nih.gov |
| 2 | 1.50 ± 0.01 | 2.10 ± 0.01 | nih.gov |
| 4 | 2.10 ± 0.02 | 2.50 ± 0.03 | nih.gov |
| 5 | 2.30 ± 0.01 | 2.80 ± 0.02 | nih.gov |
| Acarbose (Standard) | 14.50 ± 0.11 | - | nih.gov |
Farnesyl Transferase Inhibition: Farnesyl transferase is an enzyme involved in the post-translational modification of proteins, including the Ras family of oncoproteins. Inhibitors of this enzyme have been investigated as potential anticancer agents. While specific data for this compound is unavailable, the broader class of farnesyl transferase inhibitors includes compounds with complex heterocyclic systems, indicating that novel indole structures could be explored for this target nih.govnih.gov.
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and signaling, making it an attractive target for autoimmune diseases and B-cell malignancies. Reversible carbazole (B46965) inhibitors of BTK have been developed, with some compounds demonstrating excellent pharmacokinetic profiles and in vivo activity nih.gov. Given that carbazole is a tricyclic structure containing an indole-like pyrrole (B145914) ring fused to a benzene (B151609) ring system, it is plausible that appropriately substituted indole carbonitriles could also exhibit inhibitory activity against BTK.
Antioxidant Properties and Mechanisms of Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases nih.gov. The indole nucleus, particularly the N-H group, can act as a hydrogen donor, and the aromatic system can stabilize radical species, conferring antioxidant properties to many indole derivatives.
The mechanisms by which indole derivatives scavenge ROS can include:
Hydrogen Atom Transfer (HAT): The indole N-H can donate a hydrogen atom to a free radical, neutralizing it.
Single Electron Transfer followed by Proton Transfer (SET-PT): The indole ring can donate an electron to a radical, followed by the transfer of a proton.
Radical Adduct Formation (RAF): A free radical can add to the electron-rich indole ring.
While direct experimental data on the antioxidant properties of this compound are not available, numerous studies have demonstrated the ROS scavenging capabilities of various indole derivatives mdpi.com. The specific substitution pattern of the this compound scaffold, with its electron-donating methyl group and electron-withdrawing nitrile group, would likely modulate its antioxidant potential in a unique manner compared to other indole structures.
Pharmacological Assessment Methodologies
The evaluation of the biological and pharmacological properties of this compound derivatives would involve a range of established and specialized in vitro and in silico techniques.
In Vitro Assays:
Enzyme Inhibition Assays: To assess the inhibitory potential against targets like protein kinases, α-amylase, and α-glucosidase, standardized enzymatic assays would be employed. These typically involve incubating the enzyme with its substrate and the test compound, and then measuring the product formation or substrate depletion, often through spectrophotometric or fluorometric methods.
Cell-Based Assays: The activity of the compounds on cellular pathways would be determined using various cell lines. For example, anticancer activity can be assessed using proliferation assays (e.g., MTT assay) on cancer cell lines nih.govnih.gov. GPCR activation or inhibition can be measured using reporter gene assays or by monitoring second messenger levels (e.g., cAMP, Ca²⁺). Ion channel modulation can be studied using patch-clamp electrophysiology or fluorescence-based assays that measure ion flux nih.gov.
Antioxidant Activity Assays: Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and cellular antioxidant activity (CAA) assays would be used to quantify the antioxidant potential.
In Silico Methods:
Molecular Docking: To predict the binding modes and affinities of the compounds to their biological targets, molecular docking studies are invaluable. This computational technique can help in understanding the structure-activity relationships and in guiding the design of more potent derivatives mdpi.com.
Pharmacophore Modeling: This method can be used to identify the essential three-dimensional arrangement of functional groups responsible for the biological activity of a series of compounds.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules, helping to prioritize compounds with favorable drug-like characteristics for further development.
In Vitro Cellular Assays for Target Engagement and Efficacy
There is no publicly available information regarding in vitro cellular assays conducted on this compound or its derivatives. This includes a lack of data on target engagement studies, such as binding assays or cellular thermal shift assays (CETSA), which would identify the molecular targets of the compound. Furthermore, no data on efficacy in cellular models, including but not limited to, cell viability assays, apoptosis assays, or functional screens, could be retrieved.
Consequently, no data tables summarizing metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) for this compound can be provided.
Structure Activity Relationship Sar Studies of 4 Methyl 1h Indole 7 Carbonitrile Analogs
Impact of Substitution Patterns on Biological Activity and Selectivity
The biological activity and selectivity of 4-methyl-1H-indole-7-carbonitrile analogs are significantly influenced by the nature and position of various substituents on the indole (B1671886) ring. Studies on analogous cyanoindole derivatives have demonstrated that even minor alterations to the substitution pattern can lead to substantial changes in potency and receptor selectivity.
In a notable study focusing on cyanoindole derivatives as partial agonists for the dopamine (B1211576) D4 receptor, the position of a piperazinylmethyl substituent was found to be a critical factor for both affinity and selectivity. Specifically, 2-aminomethyl-5-cyanoindoles displayed high affinity for the D4 receptor. For instance, the compound FAUC 299, a 2-aminomethyl-5-cyanoindole derivative, exhibited a high binding affinity with a Ki value of 0.52 nM. nih.gov Another analog, FAUC 316, which included a fluoro substitution on the phenylpiperazine moiety, also showed a strong affinity with a Ki of 1.0 nM and demonstrated remarkable selectivity over other dopamine receptor subtypes (D1, D2long, D2short, and D3). nih.gov
Furthermore, modifications to the indole structure have been shown to significantly enhance anticancer activity in certain contexts, particularly against MLL leukemia cells. The introduction of hydrophilic groups, such as a hydroxyl group, in solvent-exposed regions of the molecule can also improve selectivity by minimizing off-target interactions.
The following table summarizes the impact of different substitution patterns on the biological activity of cyanoindole analogs, drawing from research on dopamine D4 receptor ligands:
| Compound | Indole Substitution | Linker at Position 2 | Phenylpiperazine Substitution | Dopamine D4 Ki (nM) | Selectivity over D1, D2, D3 |
| FAUC 299 | 5-cyano | -CH2-piperazine- | Unsubstituted | 0.52 | High |
| FAUC 316 | 5-cyano | -CH2-piperazine- | Fluoro | 1.0 | >8600-fold |
These findings underscore the intricate relationship between substitution patterns and the resulting pharmacological profile of this class of compounds.
Influence of Stereochemistry on Pharmacological Profiles
The stereochemical configuration of drug molecules is a fundamental determinant of their pharmacological properties, arising from the three-dimensional nature of both the ligand and its biological target. While specific studies on the stereochemistry of this compound analogs are not extensively detailed in the available literature, the principles of stereoisomerism in drug action are well-established and highly relevant to this class of compounds.
Chiral centers within a molecule, such as a substituted carbon atom, can give rise to enantiomers—non-superimposable mirror images. These enantiomers can exhibit profound differences in their biological activity, with one enantiomer often being significantly more potent or possessing a different pharmacological profile than the other. This is because the binding of a ligand to a receptor is a highly specific interaction, akin to a key fitting into a lock, where the precise spatial arrangement of atoms is crucial for optimal binding.
For instance, in the broader context of drug development, it is common for one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The differential activity of enantiomers is a critical consideration in drug design and development, often leading to the development of single-enantiomer drugs to improve therapeutic outcomes.
While empirical data on the stereospecific interactions of this compound analogs is not presently available, it is a reasonable and scientifically sound presumption that if chiral centers were introduced into the molecule, for example, through substitution on the methyl group or at other positions with chiral moieties, the resulting stereoisomers would likely exhibit distinct pharmacological profiles. Future research into the synthesis and biological evaluation of chiral analogs of this compound would be invaluable in elucidating the influence of stereochemistry on their activity and selectivity.
Rational Design Principles for Enhanced Efficacy and Potency
The rational design of this compound analogs with enhanced efficacy and potency is guided by a combination of established medicinal chemistry principles and an understanding of the target's structural biology. The overarching goal is to optimize the interactions between the ligand and its biological target, thereby maximizing the desired pharmacological response.
One of the primary strategies in the rational design of indole-based compounds is the strategic modification of the indole scaffold to improve its binding affinity and selectivity. For kinase inhibitors, for example, the 7-azaindole scaffold, a close bioisostere of the 7-cyanoindole, has been successfully employed as it can form two crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. jst.go.jp This principle of bioisosteric replacement can be a powerful tool in optimizing the core structure of this compound for various targets.
Structure-based drug design (SBDD) is another cornerstone of rational design. This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of complementary ligands. By visualizing the binding pocket, medicinal chemists can design molecules that fit snugly and make optimal contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Key principles for the rational design of this compound analogs include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the core indole or specific functional groups with structurally similar but electronically or sterically different moieties to improve properties like binding, selectivity, or metabolic stability.
Structure-Based Design: Utilizing the 3D structure of the target to design ligands with complementary shapes and functionalities.
Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.
Pharmacophore Modeling: Developing a 3D model of the essential features required for biological activity and using it to design new molecules that fit the model.
By systematically applying these principles, researchers can iteratively refine the structure of this compound to develop analogs with superior therapeutic potential.
Ligand-Receptor Interaction Analysis from SAR Data
The analysis of structure-activity relationship (SAR) data provides invaluable, albeit indirect, information about the interactions between a ligand and its receptor at the molecular level. By systematically altering the structure of a lead compound and observing the corresponding changes in biological activity, it is possible to infer the nature of the binding pocket and the key interactions that govern ligand recognition.
For indole-based compounds, several general patterns of ligand-receptor interactions have emerged from numerous SAR studies. The indole nucleus itself is a versatile scaffold that can engage in a variety of interactions. The aromatic system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. Furthermore, the indole NH group can act as a hydrogen bond donor, a feature that is often critical for anchoring the ligand in the correct orientation. For instance, in the context of kinase inhibition, the 7-azaindole moiety is known to form two hydrogen bonds with the hinge region of the kinase. jst.go.jp
The SAR data for cyanoindole derivatives targeting the dopamine D4 receptor suggests a specific binding mode. The high affinity of compounds with a piperazinylmethyl substituent at the 2-position of the indole ring points to the importance of this vector for interacting with a specific sub-pocket of the receptor. nih.gov The phenylpiperazine moiety likely extends into a hydrophobic region of the receptor, with substitutions on the phenyl ring modulating the strength of this interaction. The cyano group, while potentially contributing to metabolic stability, may also engage in specific polar interactions within the binding site.
From the available SAR data on related compounds, a hypothetical model of the ligand-receptor interactions for a this compound analog can be constructed:
| Molecular Feature | Putative Interaction with Receptor |
| Indole Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Indole NH | Hydrogen bond donor to an acceptor group on the receptor |
| 4-Methyl Group | Hydrophobic interaction with a non-polar pocket |
| 7-Cyano Group | Potential polar interaction or contribution to metabolic stability |
| Substituents at other positions | Can be tailored to probe for additional binding pockets and enhance selectivity |
This analysis, derived from SAR data, provides a working hypothesis for the binding mode of this compound analogs and serves as a valuable guide for future rational drug design efforts.
Potential Applications and Future Research Directions
Advancements in Medicinal Chemistry and Drug Discovery Pipelines
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of this core, as seen in 4-methyl-1H-indole-7-carbonitrile, allows for the fine-tuning of physicochemical and pharmacological properties. This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.
A notable application of this compound is in the development of serotonin (B10506) receptor modulators. Serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, are implicated in a range of physiological and pathological processes, including mood, cognition, and motor control. nih.gov Consequently, they are attractive targets for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and Parkinson's disease-related psychosis. nih.govgoogle.com
In this context, this compound has been utilized in the synthesis of potent serotonin receptor inverse agonists. For instance, it serves as a precursor for the elaboration of more complex molecules designed to interact with these receptors. The nitrile group at the 7-position can be chemically transformed into other functional groups, such as amines or amides, which are crucial for establishing interactions with the receptor's binding site. The methyl group at the 4-position, in turn, can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Role in Catalysis and Methodological Organic Synthesis
While specific research detailing the direct use of this compound as a catalyst is limited, the broader class of indole derivatives plays a significant role in the development of new catalytic systems. The indole scaffold can act as a ligand for various transition metals, facilitating a wide array of chemical transformations. The nitrogen atom of the indole ring and the nitrile group of this compound could potentially coordinate with metal centers, creating novel catalytic species.
The development of iron-catalyzed C-H alkylation of indoles represents a significant advancement in sustainable chemistry, offering a more environmentally friendly alternative to precious metal catalysts. acs.org Although not specifically demonstrated with this compound, such methodologies could potentially be adapted for its functionalization.
Furthermore, the synthesis of indole carbonitriles itself often involves catalytic methods. Palladium-catalyzed cyanation of haloindoles is a common strategy to introduce the nitrile group onto the indole ring. For example, the synthesis of related indole-3-carbonitriles has been achieved through electrophilic cyanation using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst. mdpi.com Similar approaches could be envisioned for the synthesis of this compound from a corresponding bromo- or iodo-substituted precursor.
Contributions to Materials Science and Advanced Functional Materials
The application of indole derivatives in materials science is a growing field of research, with a focus on developing novel organic materials with tailored electronic and photophysical properties. Indole-containing polymers and small molecules are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. researchgate.netjmaterenvironsci.comelsevierpure.comossila.comnih.gov
The unique electronic structure of the indole ring, which is electron-rich, makes it a suitable component for charge-transporting materials. The introduction of substituents, such as the methyl and nitrile groups in this compound, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge injection and transport properties, as well as its emission color in OLEDs.
While direct applications of this compound in materials science have not been extensively reported, its structural motifs are relevant. The nitrile group is a known electron-withdrawing group that can enhance the electron-accepting properties of a molecule, which is beneficial for n-type organic semiconductors. The combination of the electron-donating indole core and the electron-withdrawing nitrile group in this compound creates a donor-acceptor structure, which is a common design strategy for fluorescent and phosphorescent materials.
Exploration of Emerging Therapeutic Areas and Unexplored Biological Pathways
The versatility of the this compound scaffold opens up possibilities for its application in a variety of therapeutic areas beyond its established role in developing serotonin receptor modulators. The indole nucleus is a key component of compounds targeting a wide range of biological targets, including kinases, enzymes, and other receptors. mdpi.com
For example, indole-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com The development of selective kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound could be exploited to design novel kinase inhibitors with improved potency and selectivity.
Furthermore, the exploration of its metabolic fate and potential metabolites could uncover new biologically active molecules. The biotransformation of the methyl and nitrile groups could lead to derivatives with different pharmacological profiles, potentially interacting with previously unexplored biological pathways. High-throughput screening of this compound and its derivatives against a diverse panel of biological targets could lead to the identification of novel therapeutic applications.
Innovations in Synthetic and Characterization Methodologies
The synthesis of substituted indoles remains an active area of research in organic chemistry, with a continuous drive to develop more efficient, regioselective, and environmentally benign methods. The preparation of this compound itself presents synthetic challenges that can spur innovation.
One potential synthetic route to this compound involves a multi-step sequence starting from a readily available substituted nitrobenzene (B124822) derivative. For instance, a synthetic pathway could involve the construction of the indole ring via a Fischer or Bartoli indole synthesis, followed by the introduction of the nitrile group. The Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent, is a powerful method for the synthesis of 7-substituted indoles.
Innovations in C-H functionalization reactions offer a more direct approach to the synthesis of substituted indoles. acs.org Palladium-catalyzed C-H activation and subsequent cyanation could potentially be employed to introduce the nitrile group at the 7-position of a 4-methylindole (B103444) precursor, thereby streamlining the synthesis.
The characterization of this compound and its derivatives relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise substitution pattern on the indole ring. Mass spectrometry provides accurate molecular weight determination, and infrared (IR) spectroscopy can confirm the presence of the characteristic nitrile functional group. As more complex derivatives are synthesized, advanced techniques such as X-ray crystallography may be employed to determine their three-dimensional structure, providing crucial insights for structure-activity relationship studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-methyl-1H-indole-7-carbonitrile, and what mechanistic insights underpin these reactions?
- Answer: The synthesis of indole carbonitriles often involves multicomponent reactions or transition-metal-catalyzed coupling. For example, Sonogashira coupling (utilizing Pd/Cu catalysts) and CuI-mediated cyclization are effective for constructing the indole core with nitrile substituents . One-pot reactions in aqueous media, as demonstrated for chromene carbonitriles, can also be adapted using benzaldehyde derivatives, malononitrile, and methyl-substituted resorcinol analogs, with sodium carbonate as a base to optimize yields . Mechanistically, the nitrile group is typically introduced via nucleophilic substitution or cyanation reactions.
Q. Which spectroscopic techniques are critical for structural characterization of this compound, and what diagnostic signals should researchers prioritize?
- Answer: Key techniques include:
- IR spectroscopy: A sharp absorption band near 2200–2250 cm⁻¹ confirms the C≡N stretch .
- ¹H/¹³C NMR: Aromatic protons (δ 6.5–8.5 ppm) and the methyl group (δ ~2.3 ppm) provide positional clarity. Coupling patterns in NOESY or COSY can resolve substituent orientation .
- LCMS: Molecular ion peaks (e.g., m/z 156–160 for C₁₀H₈N₂) and fragmentation patterns validate molecular weight and structural integrity .
Q. How can researchers optimize solvent and catalyst systems to enhance the yield of this compound derivatives?
- Answer: Green chemistry approaches, such as using water as a solvent with sodium carbonate, reduce environmental impact while maintaining efficiency . Catalyst screening (e.g., Pd/Cu for Sonogashira, CuI for cyclization) and temperature gradients (room temperature to 80°C) are critical. Design of Experiments (DoE) can systematically evaluate variables like molar ratios, reaction time, and catalyst loading .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly regarding bond angles or disorder in substituents?
- Answer: Discrepancies in X-ray diffraction data may arise from crystal packing effects or twinning. Employing dual refinement software (e.g., SHELXL for small molecules) and validating against spectroscopic data (NMR/IR) can resolve ambiguities . For disordered structures, using restraints or constraints during refinement and analyzing multiple crystal forms (polymorphs) improves accuracy .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?
- Answer: SAR analysis involves systematic substitution at the indole 4- and 7-positions. Hydrophobic groups (e.g., aryl rings) in the "back pocket" enhance target binding, while hydrophilic substituents (e.g., hydroxyl) improve solubility. Computational docking (e.g., AutoDock) paired with in vitro assays (e.g., kinase inhibition) identifies critical pharmacophores . For example, methyl groups at position 4 may sterically hinder non-specific interactions, improving selectivity .
Q. What computational approaches predict the electronic properties of this compound, and how do they correlate with experimental redox behavior?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces, predicting reactivity sites . Experimental cyclic voltammetry can validate redox potentials, with nitrile groups influencing electron-withdrawing effects. Discrepancies between computed and observed data may require solvent effect corrections (e.g., PCM models) .
Q. How should researchers address unexpected byproducts during the synthesis of halogen-substituted this compound analogs?
- Answer: Byproducts often arise from competing pathways (e.g., Friedel-Crafts alkylation vs. cyanation). TLC monitoring and quenching intermediate steps isolate side products. Adjusting reaction stoichiometry (e.g., excess malononitrile) or using directing groups (e.g., Boc protection) suppresses undesired pathways . GC-MS or HPLC-MS identifies byproduct structures for mechanistic backtracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
